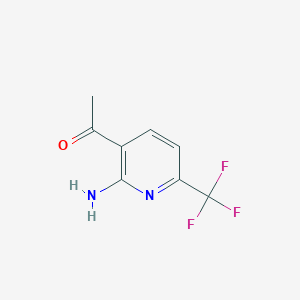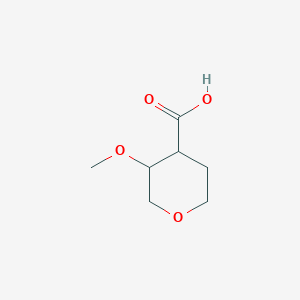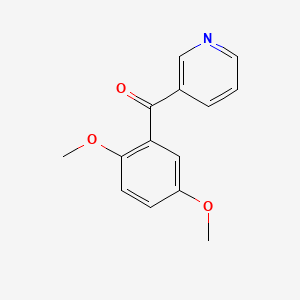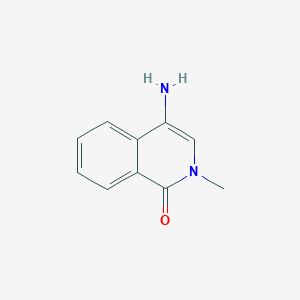![molecular formula C10H18N2O2 B11768473 (1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)
(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-6-amino-3-azabiciclo[310]hexano-3-carboxilato de terc-butilo es un compuesto bicíclico con una estructura única que incluye un anillo de azabiciclohexano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1R,5S)-6-amino-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo generalmente involucra los siguientes pasos:
Formación del anillo de azabiciclohexano: Este paso implica la ciclización de precursores adecuados bajo condiciones específicas para formar el anillo de azabiciclohexano.
Introducción del grupo terc-butilo: El grupo terc-butilo se introduce a través de una reacción de sustitución, a menudo utilizando cloruro de terc-butilo en presencia de una base.
Aminación: El grupo amino se introduce a través de una reacción de sustitución nucleofílica, típicamente utilizando amoníaco o un derivado de amina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para aumentar el rendimiento y la pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de catalizadores para mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
(1R,5S)-6-amino-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo amino.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Amoníaco o derivados de amina en presencia de una base.
Principales productos formados
Oxidación: Derivados oxidados del anillo de azabiciclohexano.
Reducción: Formas reducidas del compuesto con grupos funcionales alterados.
Sustitución: Derivados sustituidos con diferentes grupos amino.
Aplicaciones Científicas De Investigación
(1R,5S)-6-amino-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente por su capacidad para interactuar con objetivos biológicos específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (1R,5S)-6-amino-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-feniletanol (2PE)
- p-hidroxifeniletanol (HPE)
- 4-hidroxibenzaldehído (HBA)
Singularidad
(1R,5S)-6-amino-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo es único debido a su estructura bicíclica y la presencia tanto de un grupo amino como de un grupo terc-butilo. Esta combinación de características le confiere propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
tert-butyl (1S,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-/m1/s1 |
Clave InChI |
UWWZMHWHRBGMIT-RNFRBKRXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C2N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C(C1)C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



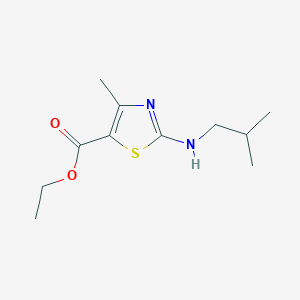
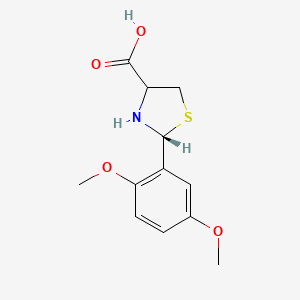
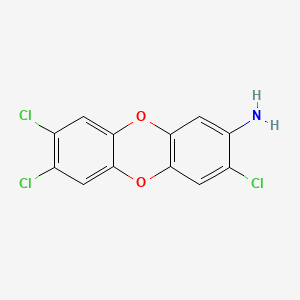
![2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione](/img/structure/B11768408.png)

